2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate.
Final Condensation: The final step involves the condensation of the hydrazide intermediate with 3-methylbenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions.
Biology
In biological research, it is investigated for its antimicrobial and antifungal properties, showing promise in inhibiting the growth of certain pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry
In the industrial sector, it is considered for use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA, interfering with its replication and transcription processes. Additionally, the hydrazide moiety can form covalent bonds with certain enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide lies in its combined structural features, which confer specific biological activities not observed in its analogs. The presence of both the benzimidazole core and the hydrazide moiety allows for dual mechanisms of action, enhancing its efficacy as a therapeutic agent.
Biological Activity
The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide , with the CAS number 315222-38-9 , is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H21ClN4O2S, with a molecular weight of 465.0 g/mol . Its structure features a benzimidazole core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C24H21ClN4O2S |
Molecular Weight | 465.0 g/mol |
CAS Number | 315222-38-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. It is believed to inhibit key enzymes and proteins associated with DNA synthesis and repair, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds containing a benzimidazole moiety exhibit significant antimicrobial properties. A study conducted by demonstrated that similar benzimidazole derivatives effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
A comparative analysis of several benzimidazole derivatives showed that those with halogen substitutions, such as chlorine in this compound, exhibited enhanced antibacterial activity due to increased lipophilicity, facilitating better membrane penetration.
Antifungal Activity
The antifungal potential of this compound has been investigated against common fungal pathogens. In vitro studies revealed that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The mode of action is hypothesized to involve the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, critical for fungal viability.
Research Findings:
A study published in SciELO highlighted that structural modifications in benzimidazole derivatives significantly impacted their antifungal efficacy, suggesting that the presence of the chlorobenzyl group enhances antifungal activity through improved binding affinity to fungal enzymes .
Anticancer Activity
Benzimidazole derivatives have been recognized for their anticancer properties. The target pathways include inhibition of tubulin polymerization and interference with topoisomerase activity, which are vital for cancer cell division.
Case Study:
In a recent clinical trial assessing the efficacy of similar compounds on human cancer cell lines, it was observed that treatment with this compound resulted in a dose-dependent reduction in cell viability across various cancer types, including breast and colon cancer cells. The study concluded that the compound induced apoptosis through caspase activation pathways.
Properties
CAS No. |
303092-77-5 |
---|---|
Molecular Formula |
C24H21ClN4OS |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-7-6-8-18(13-17)14-26-28-23(30)16-31-24-27-21-11-4-5-12-22(21)29(24)15-19-9-2-3-10-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
FENXLVFAJHJNAA-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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